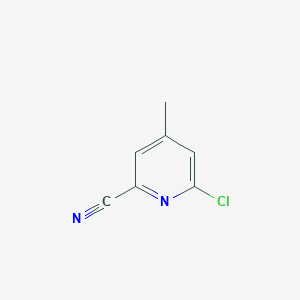
6-Chloro-4-methylpicolinonitrile
概要
説明
Synthesis Analysis
The compound is usually prepared through the condensation reaction between chloromethylpyridine and malononitrile in the presence of sodium ethoxide.Molecular Structure Analysis
The molecular weight of 6-Chloro-4-methylpicolinonitrile is 152.58 . The IUPAC name is 4-chloro-6-methyl-2-pyridinecarbonitrile . The InChI code is 1S/C7H5ClN2/c1-5-2-6 (8)3-7 (4-9)10-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
The boiling point of 6-Chloro-4-methylpicolinonitrile is 283.6ºC at 760 mmHg . The density is 1.26g/cm3 .科学的研究の応用
Synthesis in Pharmaceutical Compounds
6-Chloro-4-methylpicolinonitrile plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it is used as an intermediate in the improved synthesis of the antitumor drug Sorafenib. This process is characterized by its affordability, simplicity, high yield, and adherence to green chemistry principles (Yao Jian-wen, 2012).
Chemical Analysis Techniques
This compound is also involved in analytical chemistry. An example is its use in the indirect atomic absorption spectrometric determination of perchlorate by liquid-liquid extraction in a flow-injection system. This method demonstrates a significant increase in sensitivity compared to traditional spectrophotometric methods and has been applied to serum and urine samples (M. Gallego & M. Valcárcel, 1985).
Catalysis in Organic Synthesis
The compound is also used as a catalyst in the synthesis of other chemicals. For example, it catalyzes the coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes, leading to the formation of 2-chloro-pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups, showcasing its versatility in organic synthesis (Xi Jiang et al., 2015).
Development of Novel Chemical Entities
6-Chloro-4-methylpicolinonitrile is crucial in developing novel chemical entities. For instance, its derivatives have been synthesized and characterized for pharmacological, molecular modeling, and antimicrobial activities. These studies involve detailed computational quantum chemical methods and in silico evaluations, highlighting the compound's potential in developing new therapeutic agents (S. Murugavel et al., 2018).
Photochemical Studies
The compound's derivatives are also studied in photochemical research. For example, the photochemistry of 6-chloropicolinate ions has been investigated, which has implications for understanding photodehalogenation mechanisms. Such studies are essential for developing photochemical applications in various fields (F. Rollet, C. Richard, & J. Pilichowski, 2006).
Applications in Material Science
Moreover, it is used in material science, particularly in the synthesis and characterization of complexes with potential applications in areas like photodynamic therapy for cancer treatment. This showcases its role in the development of advanced materials with medical applications (Ü. Demirbaş et al., 2022).
Synthesis of Quinolines and Related Compounds
6-Chloro-4-methylpicolinonitrile is pivotal in synthesizing quinolines and related compounds. These syntheses are essential in the development of compounds for treating various diseases, including infectious diseases and cancer (N. Wlodarczyk et al., 2011).
Safety And Hazards
特性
IUPAC Name |
6-chloro-4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGINIKEPIBBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629521 | |
| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpicolinonitrile | |
CAS RN |
209858-74-2 | |
| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

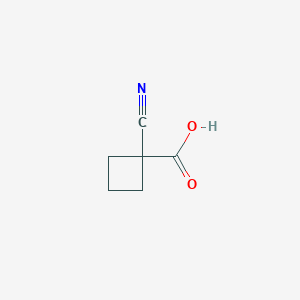

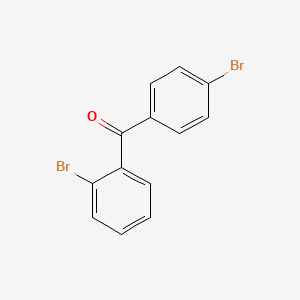

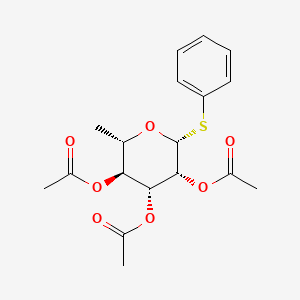

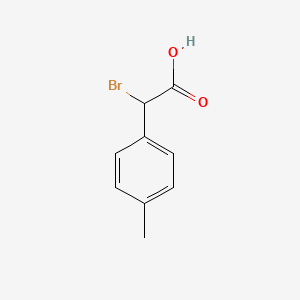

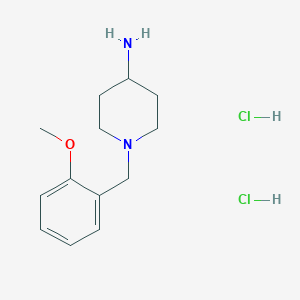

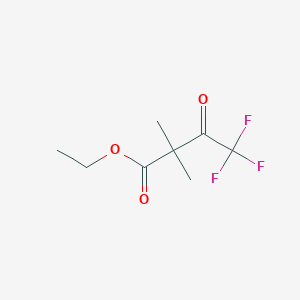


![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)